molecular formula C14H8BrF B13640202 9-Bromo-10-fluorophenanthrene

9-Bromo-10-fluorophenanthrene

Cat. No.: B13640202
M. Wt: 275.11 g/mol
InChI Key: NSQBZHZDTRPDPT-UHFFFAOYSA-N
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Description

9-Bromo-10-fluorophenanthrene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C14H8BrF This compound features a bromine atom at the ninth position and a fluorine atom at the tenth position on the phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-fluorophenanthrene typically involves the bromination and fluorination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions. The resulting 9-bromophenanthrene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride in a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-fluorophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenanthrenes depending on the nucleophile used.

    Oxidation Products: Phenanthrenequinones.

    Reduction Products: Dihydro derivatives of phenanthrene

Scientific Research Applications

9-Bromo-10-fluorophenanthrene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-10-fluorophenanthrene involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful as a probe for studying molecular interactions and cellular dynamics .

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of bromine and fluorine atoms imparts distinct chemical properties, making it more versatile in various chemical reactions and applications. Its dual halogenation enhances its reactivity and allows for the synthesis of a wider range of derivatives compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C14H8BrF

Molecular Weight

275.11 g/mol

IUPAC Name

9-bromo-10-fluorophenanthrene

InChI

InChI=1S/C14H8BrF/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H

InChI Key

NSQBZHZDTRPDPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2F)Br

Origin of Product

United States

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